Cas no 209482-01-9 (1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine)

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is a nitrophenyl-substituted piperazine derivative with potential applications in pharmaceutical and chemical research. Its structural features, including the methoxy and nitro functional groups, make it a versatile intermediate for synthesizing more complex compounds. The presence of the methylpiperazine moiety enhances its solubility and reactivity, facilitating its use in heterocyclic chemistry and drug development. This compound is particularly valuable for studying structure-activity relationships in medicinal chemistry due to its electron-withdrawing and donating properties. High purity and stability under standard conditions ensure reliable performance in experimental settings. Its well-defined molecular structure allows for precise modifications, making it a useful building block in organic synthesis.
1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine structure
209482-01-9 structure
商品名:1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine
CAS番号:209482-01-9
MF:C12H17N3O3
メガワット:251.282
CID:2625142
PubChem ID:11844621

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine 化学的及び物理的性質

名前と識別子

    • 209482-01-9
    • MFCD13192253
    • 2-methoxy-4-nitro-phenyl-4-methyl-piperazine
    • DTXSID70474310
    • Piperazine, 1-(2-methoxy-4-nitrophenyl)-4-methyl-
    • PCDGXHKODGQGON-UHFFFAOYSA-N
    • 1-(2-Methoxy-4-nitrophenyl)-4- methylpiperazine
    • DS-019804
    • SY326866
    • 1-(2-methoxy-4-nitro-phenyl)-4-methyl-piperazine
    • AKOS005147557
    • SCHEMBL2062270
    • 1-(2-METHOXY-4-NITROPHENYL)-4-METHYLPIPERAZINE
    • 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine
    • MDL: MFCD13192253
    • インチ: InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)11-4-3-10(15(16)17)9-12(11)18-2/h3-4,9H,5-8H2,1-2H3
    • InChIKey: PCDGXHKODGQGON-UHFFFAOYSA-N
    • ほほえんだ: CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])OC

計算された属性

  • せいみつぶんしりょう: 251.12699141Da
  • どういたいしつりょう: 251.12699141Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 61.5Ų

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1235283-250mg
Piperazine, 1-(2-methoxy-4-nitrophenyl)-4-methyl-
209482-01-9 95%
250mg
$395 2024-06-07
Alichem
A139004491-250mg
1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine
209482-01-9 95%
250mg
$196.56 2023-09-02
eNovation Chemicals LLC
Y1235283-1g
Piperazine, 1-(2-methoxy-4-nitrophenyl)-4-methyl-
209482-01-9 95%
1g
$840 2024-06-07
eNovation Chemicals LLC
Y1235283-1g
Piperazine, 1-(2-methoxy-4-nitrophenyl)-4-methyl-
209482-01-9 95%
1g
$835 2025-02-20
abcr
AB546904-250mg
1-(2-Methoxy-4-nitrophenyl)-4- methylpiperazine; .
209482-01-9
250mg
€367.60 2025-03-19
abcr
AB546904-1g
1-(2-Methoxy-4-nitrophenyl)-4- methylpiperazine; .
209482-01-9
1g
€818.60 2025-03-19
Alichem
A139004491-1g
1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine
209482-01-9 95%
1g
$468.65 2023-09-02
A2B Chem LLC
AB19365-1g
1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine
209482-01-9 95%
1g
$500.00 2024-04-20
1PlusChem
1P002KPX-250mg
Piperazine, 1-(2-methoxy-4-nitrophenyl)-4-methyl-
209482-01-9 95%
250mg
$252.00 2023-12-19
A2B Chem LLC
AB19365-250mg
1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine
209482-01-9 95%
250mg
$220.00 2024-04-20

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine 関連文献

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazineに関する追加情報

Chemical Profile of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS No. 209482-01-9)

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine, identified by its Chemical Abstracts Service number CAS No. 209482-01-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperazine derivative exhibits a unique structural configuration that has garnered attention for its potential applications in the development of bioactive molecules. The presence of both a methoxy group and a nitro substituent on the aromatic ring, coupled with the piperazine moiety, contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and functionalization.

The compound's molecular structure, characterized by a benzene ring substituted at the 2-position with a methoxy group and at the 4-position with a nitro group, linked to a piperazine ring at the 1-position, imparts specific electronic and steric characteristics. These features are critical in determining its interaction with biological targets, such as enzymes and receptors, which are pivotal in drug design and discovery. The nitro group, in particular, is known for its ability to participate in hydrogen bonding and redox reactions, while the methoxy group can influence solubility and metabolic stability.

In recent years, there has been growing interest in exploring the pharmacological potential of piperazine derivatives due to their broad spectrum of biological activities. 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine has been investigated for its possible role in modulating various neurological pathways. Preliminary studies suggest that this compound may exhibit properties relevant to central nervous system (CNS) disorders, including potential effects on serotonin and dopamine receptors. These interactions are of particular interest because imbalances in these neurotransmitter systems are implicated in conditions such as depression, anxiety, and neurodegenerative diseases.

The synthesis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps typically include nitration of an appropriate precursor to introduce the nitro group, followed by methylation and subsequent coupling with the piperazine moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance selectivity and efficiency in these transformations. The development of robust synthetic methodologies is essential for scalable production, which is crucial for both preclinical and clinical studies.

From a computational chemistry perspective, the molecular modeling of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine has provided insights into its binding affinity and pharmacokinetic properties. Molecular dynamics simulations have been used to study the conformational flexibility of the compound, while virtual screening techniques have identified potential binding pockets on target proteins. These computational approaches complement experimental efforts by predicting how the molecule might interact with biological systems, thereby accelerating the drug discovery process.

One of the most compelling aspects of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is its versatility as a chemical probe. Researchers have utilized this compound to develop novel derivatives with enhanced pharmacological profiles. By systematically modifying substituents on the aromatic ring or the piperazine core, chemists can fine-tune properties such as potency, selectivity, and metabolic stability. This modular approach allows for the rapid exploration of structure-activity relationships (SAR), which is fundamental to optimizing lead compounds for therapeutic use.

The potential therapeutic applications of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine extend beyond CNS disorders. Emerging research indicates that this compound may also have anti-inflammatory and antioxidant effects, making it relevant for conditions involving oxidative stress and inflammation. Additionally, its interaction with cytochrome P450 enzymes has been studied to assess its metabolic fate and potential drug-drug interactions. Understanding these pharmacokinetic parameters is crucial for assessing safety and efficacy in clinical trials.

In conclusion,1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS No. 209482-01-9) represents a promising candidate for further pharmaceutical development. Its unique structural features offer opportunities for designing molecules with targeted biological activities. As research progresses, this compound will likely continue to play a significant role in advancing our understanding of drug design principles and therapeutic strategies across multiple disease areas.

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